1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone

Lipophilicity Membrane permeability Drug-likeness

Prioritize CAS 1021218-41-6 for TRPM3 antagonist screening campaigns. This ononetin-derived deoxybenzoin uniquely combines a 4-methoxy pharmacophore with a diethylaminomethyl group (pKa ~10.5, SlogP 3.29), delivering enhanced passive membrane permeability and potential pH-dependent cellular trapping absent in the parent molecule (ononetin IC50 0.3 μM). Unlike unmodified ononetin or the 2-methoxy positional isomer, this scaffold offers balanced lipophilicity and ionization, making it the optimal reference compound for quantitative SAR across steric/basicity variants (dimethylamino vs. N-methylpiperazine). Ideal for neuronal TRPM3 target engagement, thermal hyperalgesia models, and Ca²⁺-flux assays. Ensure program continuity—avoid generic analog replacement.

Molecular Formula C20H25NO4
Molecular Weight 343.423
CAS No. 1021218-41-6
Cat. No. B2641422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone
CAS1021218-41-6
Molecular FormulaC20H25NO4
Molecular Weight343.423
Structural Identifiers
SMILESCCN(CC)CC1=C(C=CC(=C1O)C(=O)CC2=CC=C(C=C2)OC)O
InChIInChI=1S/C20H25NO4/c1-4-21(5-2)13-17-18(22)11-10-16(20(17)24)19(23)12-14-6-8-15(25-3)9-7-14/h6-11,22,24H,4-5,12-13H2,1-3H3
InChIKeyJZUDWSGTXJCFEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 15 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone (CAS 1021218-41-6): A Mannich-Functionalized Deoxybenzoin for TRP‑Channel and Kinase‑Targeted Screening


1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone (CAS 1021218-41-6) is a synthetic deoxybenzoin derivative bearing a diethylaminomethyl substituent at the 3‑position of the 2,4‑dihydroxyphenyl A‑ring. The compound belongs to the ononetin (CAS 487‑49‑0) chemotype – a natural TRPM3 channel blocker with an IC₅₀ of 0.3 μM [1] – and is catalogued in the InterBioScreen synthetic library . With a molecular formula of C₂₀H₂₅NO₄ and a calculated molecular weight of 343.4 g·mol⁻¹, it differs from the parent ononetin by the addition of a basic diethylaminomethyl group that is expected to modulate lipophilicity, ionization state, and target‑engagement profile relative to the unsubstituted core.

Why Ononetin, Its Positional Isomers, or Other Mannich‑Base Analogs Cannot Substitute for CAS 1021218‑41‑6 in Focused Screening


The parent deoxybenzoin ononetin (IC₅₀ = 0.3 μM at TRPM3) lacks the basic amine functionality present in CAS 1021218‑41‑6, which is expected to alter both passive membrane permeability and intracellular distribution [1]. Positional isomers, such as the 2‑methoxy analogue (CAS 1021205‑93‑5), present a different spatial arrangement of the methoxyphenyl group that can redirect π‑stacking and hydrogen‑bonding interactions within the TRPM3 binding pocket . Furthermore, alternative amine‑modified congeners – the dimethylamino homolog (STOCK1N‑75265, C₁₈H₂₁NO₄) and the N‑methylpiperazine derivative (C₂₁H₂₆N₂O₄) – differ in steric bulk, basicity (pKₐ of diethylamino ≈ 10.5 vs. dimethylamino ≈ 10.0 vs. N‑methylpiperazine ≈ 9.0), and hydrogen‑bonding capacity, each of which can profoundly influence polypharmacology and off‑target liability [2]. Consequently, generic replacement of CAS 1021218‑41‑6 with any of these close analogs risks confounding SAR interpretation and compromising hit‑to‑lead progression.

Quantitative Differentiation of CAS 1021218‑41‑6 from Ononetin and Its Closest Structural Analogs


Increased Lipophilicity (SlogP 3.29 vs. 2.53) Predicts Enhanced Membrane Partitioning Relative to Ononetin

CAS 1021218‑41‑6 exhibits a computed SlogP of 3.29 [1], substantially higher than the experimentally determined LogP of 2.53 for the parent ononetin . This ΔLogP of +0.76 corresponds to an approximately 5.8‑fold increase in octanol–water partition coefficient, consistent with the addition of the lipophilic diethylaminomethyl moiety. In the context of TRPM3‑targeted probe discovery, elevated lipophilicity may improve passive diffusion across the blood–brain barrier and neuronal membrane access, a key requirement for in vivo nociception models [2].

Lipophilicity Membrane permeability Drug-likeness

Introduction of a Basic Amine (Predicted pKₐ ≈10.5) Confers pH‑Dependent Ionization Absent in Ononetin

The diethylaminomethyl substituent of CAS 1021218‑41‑6 is predicted to have a pKₐ of approximately 10.5 (calculated by ACD/Labs for tertiary aliphatic amines), meaning the compound exists predominantly as the positively charged ammonium species at physiological pH 7.4 . In contrast, ononetin lacks any ionizable basic center and remains neutral across the full physiological pH range [1]. This difference is critical for aqueous solubility (estimated logS of the target compound is –3.06 vs. approximately –3.5 for ononetin) and for potential interactions with anionic residues in the TRPM3 channel pore or with negatively charged membrane surfaces.

Ionization state Solubility Amine basicity

Positional Isomerism: 4‑Methoxy (CAS 1021218‑41‑6) vs. 2‑Methoxy (CAS 1021205‑93‑5) – A Critical Determinant of TRPM3 Binding Pose

The target compound carries a para‑methoxy group on the B‑ring (4‑methoxyphenyl), whereas the commercially available positional isomer CAS 1021205‑93‑5 places the methoxy group in the ortho position (2‑methoxyphenyl) . In the ononetin chemical series, the 4‑methoxy orientation is the natural configuration that achieves an IC₅₀ of 0.3 μM at TRPM3 [1]. Moving the methoxy substituent to the 2‑position is predicted to create a steric clash with the diethylaminomethyl‑modified A‑ring, potentially reducing TRPM3 affinity by one or more orders of magnitude. This SAR hypothesis makes CAS 1021218‑41‑6 the stereoelectronically preferred scaffold for maintaining TRPM3‑directed activity while exploring the pharmacokinetic benefits of the Mannich‑base modification.

Positional isomerism TRPM3 SAR Binding mode

Amine Substituent Differentiation: Diethylamino (C₄H₁₀N) vs. Dimethylamino (C₂H₆N) – Steric and Basicity Tuning

CAS 1021218‑41‑6 contains a diethylamino group, whereas the InterBioScreen compound STOCK1N‑75265 bears a dimethylamino substituent, resulting in a molecular‑weight difference of 28 Da (343.4 vs. 315.4 g·mol⁻¹) [1]. The additional two methylene groups increase steric demand (Taft Es ∼ –0.36 for diethylamino vs. –0.28 for dimethylamino) and modestly elevate basicity (pKₐ ∼ 10.5 vs. ∼ 10.0) . In the context of TRPM3 or off‑target ion‑channel binding, the larger diethylamino group may fill a hydrophobic sub‑pocket that is inaccessible to the dimethylamino analog, potentially enhancing residence time or altering subtype selectivity. The N‑methylpiperazine variant (C₂₁H₂₆N₂O₄, MW 370.45) introduces an additional hydrogen‑bond acceptor (the piperazine N‑4) and reduces basicity (pKₐ ∼ 9.0), representing a further divergence point .

Amine substituent Steric bulk Basicity Mannich base

Hydrogen‑Bond Donor Count Discrepancy (1 vs. 2) Suggests Intramolecular Hydrogen Bonding Unique to the Target Compound

The MMsINC database reports a hydrogen‑bond donor (HBD) count of 1 for CAS 1021218‑41‑6, despite the presence of two phenolic –OH groups [1]. By comparison, ononetin freely exposes both hydroxyls (HBD = 2) . This discrepancy is consistent with the formation of a strong intramolecular hydrogen bond between the 2‑hydroxy group and the carbonyl oxygen, a conformation that is stabilized by the adjacent diethylaminomethyl group and is expected to reduce aqueous solvation of the 2‑OH moiety. A reduced effective HBD count can lower the polar surface–area‑to‑lipophilicity ratio and improve passive membrane permeability, as reflected in the compound’s compliance with Lipinski’s rule (0 violations) [1].

Intramolecular H‑bond Conformation Drug-likeness

Optimal Procurement and Application Scenarios for CAS 1021218‑41‑6 Based on Quantitative Differentiation Evidence


TRPM3‑Focused Hit‑Finding and Hit‑to‑Lead Optimization

CAS 1021218‑41‑6 serves as a privileged, ononetin‑derived scaffold for TRPM3 antagonist screening libraries. Its 4‑methoxy substitution pattern preserves the natural pharmacophore geometry required for TRPM3 inhibition (ononetin IC₅₀ = 0.3 μM [1]), while the diethylaminomethyl group introduces a basic, ionizable center that is absent in the parent molecule. Investigators seeking to combine TRPM3 channel blockade with improved neuronal membrane permeability should prioritize this compound over unmodified ononetin or the 2‑methoxy positional isomer, which is predicted to suffer from a steric penalty in the binding pocket .

Comparative Amine‑Substituent SAR for Ion‑Channel Polypharmacology

The systematic variation of amine size (diethylamino vs. dimethylamino vs. N‑methylpiperazine) across the common deoxybenzoin core enables side‑by‑side evaluation of steric and basicity effects on TRPM3 selectivity and off‑target ion‑channel profiles (e.g., TRPV1, TRPA1, hERG). CAS 1021218‑41‑6 occupies an intermediate position in pKₐ (∼ 10.5 vs. ∼ 10.0 for dimethylamino and ∼ 9.0 for N‑methylpiperazine [1]) and in molecular weight (343.4 vs. 315.4 and 370.5 Da), making it the reference compound for balanced lipophilicity and ionization. Procurement of all three analogs, anchored by CAS 1021218‑41‑6 as the lead, supports a rigorous, quantitative SAR campaign .

CNS‑Penetrant Probe Development for In Vivo Nociception Models

With a computed SlogP of 3.29 and a predicted reduced effective H‑bond donor count (HBD = 1 vs. 2 for ononetin [1]), CAS 1021218‑41‑6 is calculated to have superior passive BBB permeability within the deoxybenzoin class. The compound’s physicochemical profile (Lipinski violations = 0, logS = –3.06 ) aligns with oral‑CNS drug‑like space, supporting its use in animal models of thermal hyperalgesia where TRPM3 antagonists have demonstrated antinociceptive efficacy . Researchers requiring a functionalized ononetin scaffold with enhanced brain exposure should prioritize CAS 1021218‑41‑6 over the parent natural product.

Chemical‑Biology Tool for Intracellular TRPM3 Target‑Engagement Assays

The combination of a lipophilic core (SlogP 3.29) and a protonatable amine (pKₐ ∼ 10.5) permits CAS 1021218‑41‑6 to cross the plasma membrane and accumulate in acidic intracellular compartments, where TRPM3 channels are functionally expressed in certain cell types [1]. Unlike the permanently neutral ononetin, the ionizable nature of CAS 1021218‑41‑6 offers the potential for pH‑dependent cellular trapping, a feature that can be exploited in cellular thermal shift assays (CETSA) or fluorescence‑based Ca²⁺‑flux measurements. This property makes the compound a superior tool for confirming intracellular target engagement in TRPM3‑expressing neurons or recombinant cell lines.

Quote Request

Request a Quote for 1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.